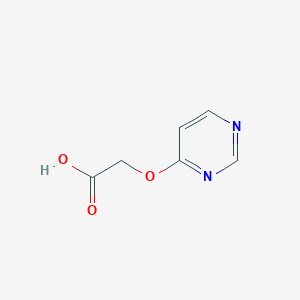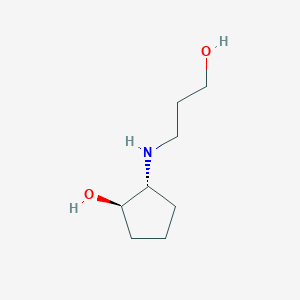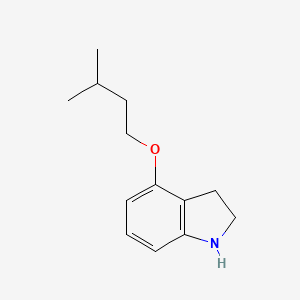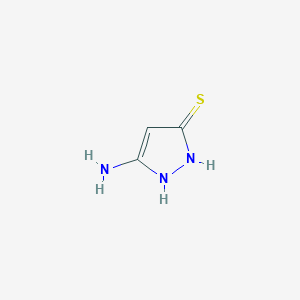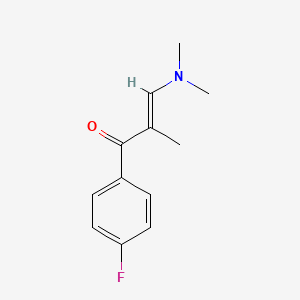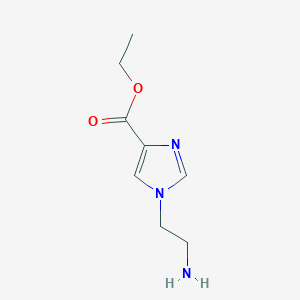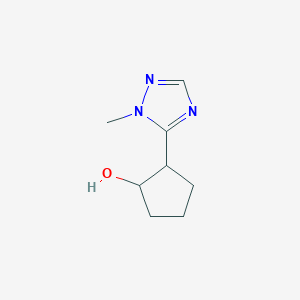![molecular formula C8H11NOS B13341942 2-Methoxy-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine](/img/structure/B13341942.png)
2-Methoxy-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine is an organic compound with the molecular formula C8H11NOS It is a derivative of cyclopenta[b]thiophene, featuring a methoxy group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine typically involves organic synthesis methods. One common approach is to start with a thiophene derivative and introduce the methoxy and amine groups through a series of reactions. For example, the synthesis might involve:
Thiophene Derivative Preparation: Starting with a thiophene compound, various functional groups are introduced.
Methoxylation: Introduction of the methoxy group using reagents like methanol and a catalyst.
Amination: Introduction of the amine group through reactions with ammonia or amine derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can modify the existing functional groups, potentially leading to different derivatives.
Substitution: The methoxy and amine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could result in various functionalized derivatives.
Scientific Research Applications
2-Methoxy-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Methoxy-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine involves its interaction with molecular targets and pathways. The methoxy and amine groups play crucial roles in its reactivity and binding properties. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
- 5,6-Dihydro-4H-cyclopenta[b]thiophen-2-ylmethanol
- 5-Amino-4H-Cyclopenta[c]Thiophene-6-Carbonitrile
- 5,6-Dihydro-4H-Cyclopenta[b]Thiophen-4-ol
Uniqueness
2-Methoxy-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine is unique due to the presence of both methoxy and amine groups, which confer distinct chemical and physical properties. These functional groups enhance its reactivity and potential for forming diverse derivatives, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C8H11NOS |
|---|---|
Molecular Weight |
169.25 g/mol |
IUPAC Name |
2-methoxy-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine |
InChI |
InChI=1S/C8H11NOS/c1-10-8-7(9)5-3-2-4-6(5)11-8/h2-4,9H2,1H3 |
InChI Key |
YJKSGFLXAYHVCI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(S1)CCC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


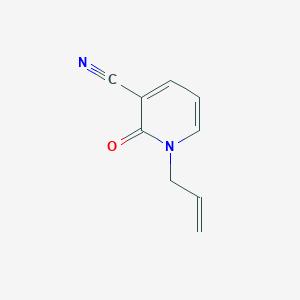
![3-Methyl-3-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B13341872.png)
